Methyl 17-oxodocosanoate
Description
Methyl 17-oxodocosanoate is a methyl ester of a 22-carbon fatty acid (docosanoic acid) featuring a ketone functional group at the 17th position. Its molecular formula is C23H44O3, combining a long hydrophobic alkyl chain with polar ester and ketone groups. While specific data on this compound is sparse in the provided evidence, comparisons with structurally analogous esters and ketone-bearing compounds can elucidate its behavior.
Properties
CAS No. |
19271-80-8 |
|---|---|
Molecular Formula |
C23H44O3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
methyl 17-oxodocosanoate |
InChI |
InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |
InChI Key |
OFFCHQATCACNEB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Octacosanoate (CAS Not Provided)
- Structure : A 28-carbon methyl ester without additional functional groups.
- Key Differences :
- Chain Length : Longer alkyl chain (C28 vs. C22) reduces polarity and increases hydrophobicity.
- Functional Groups : Lacks a ketone group, leading to lower reactivity in oxidation or nucleophilic addition reactions.
- Safety Data : Classified using EU Regulation 1272/2008 guidelines, with hazards assessed via expert judgment and comparisons to similar substances .
11-Oxo-Betamethasone 17,21-Dipropionate
- Structure : A steroid derivative with ketone and ester groups.
- Key Differences: Backbone: Steroid framework vs. linear alkyl chain in Methyl 17-oxodocosanoate. Reactivity: The ketone in 11-oxo-betamethasone participates in steroid-specific metabolic pathways, unlike the aliphatic ketone in this compound.
- Stability: Stable under normal conditions but may release toxic fumes upon decomposition, a trait shared with many esters .
Brominated Aromatic Compound (CAS 1761-61-1)
- Structure : Features a bromine atom and carboxylic acid group (C7H5BrO2).
- Key Differences: Polarity: Higher solubility (0.687 mg/mL) due to the aromatic ring and bromine, whereas this compound’s solubility would depend on the ketone’s position and chain length.
Physical and Chemical Properties
Q & A
Q. How can interdisciplinary teams harmonize conflicting data on the compound’s toxicity profile?
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